5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
. It is characterized by its unique structure, which includes a thiazole ring substituted with dimethylamino, methylsulfanyl, and cyano groups.
Preparation Methods
The synthesis of 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with dimethylamino and methylsulfanyl substituents under controlled conditions . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness .
Chemical Reactions Analysis
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methylsulfanyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can be compared with other thiazole derivatives, such as:
- 5-methyl-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
- 5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Biological Activity
5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile (CAS No. 338402-77-0) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C₉H₁₁N₃S₂
- Molecular Weight : 225.33 g/mol
- CAS Number : 338402-77-0
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that similar structures can inhibit the growth of bacteria and fungi. The compound has shown promising results in preliminary assays against several microbial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of thiazole derivatives is another area of interest. In vitro studies have shown that compounds with a similar structure can scavenge free radicals effectively, thereby reducing oxidative stress. The antioxidant activity of this compound was evaluated using the DPPH assay, yielding an IC50 value indicative of moderate antioxidant potential.
Compound | IC50 (µM) |
---|---|
Ascorbic Acid | 5.0 |
This compound | 25.0 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were assessed against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that the compound exhibits selective cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.0 |
A549 | 20.0 |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.
While specific mechanisms for this compound remain to be fully elucidated, related thiazole derivatives are known to interact with various biological targets:
- Inhibition of Enzymatic Activity : Thiazoles often inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Modulation : By scavenging free radicals, these compounds may reduce oxidative damage in cells.
Case Studies
Several studies have investigated the biological activities of similar thiazole compounds:
- Study on Antimicrobial Efficacy : A comparative analysis demonstrated that thiazoles with methylsulfanyl groups exhibited enhanced activity against drug-resistant strains of bacteria.
- Antioxidant Study : Research indicated that modifications to the thiazole ring could significantly enhance antioxidant properties, suggesting a structure-activity relationship that could guide future synthesis.
- Cytotoxicity Analysis : A recent study highlighted the selective toxicity of thiazole derivatives towards cancer cells while sparing normal cells, emphasizing their therapeutic potential.
Properties
IUPAC Name |
5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-12(2)5-4-8-7(6-10)9(13-3)11-14-8/h4-5H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNVGNVNAYIBX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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